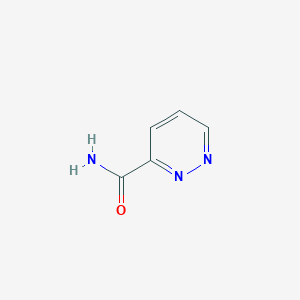

Pyridazine-3-carboxamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYLUKNFEYWGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278762 | |

| Record name | pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-54-4 | |

| Record name | 3-Pyridazinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridazinecarboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9BP2E4PY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pyridazine-3-Carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The pyridazine-3-carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties. This technical guide provides an in-depth exploration of this privileged structure, delving into its fundamental characteristics, synthetic accessibility, and diverse therapeutic applications. We will examine the crucial role of the this compound moiety in molecular recognition and its impact on drug-target interactions. Furthermore, this guide will present detailed structure-activity relationship (SAR) studies, showcasing how modifications to this scaffold influence biological outcomes across various disease targets, including cancer, inflammatory disorders, and cardiovascular diseases. Through a comprehensive analysis of key experimental protocols, illustrative case studies of clinical candidates, and future-facing perspectives, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics.

Introduction: The Physicochemical Landscape of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it an attractive component in drug design.[1][2] Its inherent polarity and high dipole moment contribute to increased aqueous solubility, a desirable trait for drug candidates.[1][3] The two nitrogen atoms act as hydrogen bond acceptors, enabling robust interactions with biological targets.[1] Notably, the pyridazine scaffold is often considered a bioisosteric replacement for the phenyl ring, offering a less lipophilic alternative while maintaining key structural features.[1][3] The addition of a carboxamide group at the 3-position further enhances its drug-like properties by providing an additional hydrogen bond donor and acceptor, facilitating strong and specific interactions within protein binding pockets.[1]

Synthetic Strategies for this compound Derivatives

The construction of the this compound core can be achieved through several synthetic routes. A common and effective method involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in the presence of a dehydrating agent like acetic anhydride.[4] Another versatile approach utilizes the cyclization of hydrazone derivatives, which can be readily prepared from the reaction of aryldiazonium chlorides with activated methylene compounds.[5]

Experimental Protocol: A General Synthesis of Pyridazin-3-one Derivatives

This protocol outlines a general procedure for the synthesis of pyridazin-3-one precursors, which can be further functionalized to the desired carboxamide.

Step 1: Synthesis of 3-oxo-2-arylhydrazonopropanals.

-

An appropriate aromatic amine is diazotized using sodium nitrite and hydrochloric acid at 0-5 °C.

-

The resulting diazonium salt is then coupled with an active methylene compound, such as malonaldehyde, in a basic medium to yield the corresponding 3-oxo-2-arylhydrazonopropanal.

Step 2: Cyclization to form the Pyridazin-3-one ring.

-

The 3-oxo-2-arylhydrazonopropanal is refluxed with an active methylene compound (e.g., p-nitrophenylacetic acid) in acetic anhydride.[4]

-

The reaction mixture is then cooled and poured into ice water to precipitate the pyridazin-3-one derivative.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 3: Conversion to this compound.

-

The pyridazin-3-one can be converted to the corresponding 3-chloropyridazine using a chlorinating agent like phosphorus oxychloride.

-

Subsequent reaction with an appropriate amine in the presence of a base will yield the final this compound derivative.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

An In-depth Technical Guide to the Physicochemical Properties of Pyridazine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a profound understanding of a molecule's fundamental physicochemical properties is the bedrock of successful drug discovery and development. It is this foundational knowledge that dictates a compound's journey from a laboratory curiosity to a potential therapeutic agent. This guide is crafted to provide an in-depth, practical, and scientifically rigorous exploration of Pyridazine-3-carboxamide, a heterocyclic scaffold of increasing interest in medicinal chemistry. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the interconnectedness of its chemical and physical attributes. This document is designed to be a self-validating resource, empowering researchers to not only understand but also strategically leverage the unique characteristics of this promising molecule.

Molecular Identity and Structural Elucidation

This compound, with the molecular formula C₅H₅N₃O, is a key heterocyclic compound featuring a pyridazine ring substituted with a carboxamide group at the 3-position. This seemingly simple arrangement of atoms imparts a unique set of electronic and steric properties that are pivotal to its biological activity and pharmaceutical potential.

Chemical Structure:

Caption: 2D Chemical Structure of this compound

This structure reveals the presence of two adjacent nitrogen atoms in the aromatic ring, a feature that significantly influences the molecule's dipole moment, basicity, and hydrogen bonding capabilities. The carboxamide group introduces both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), further enhancing its potential for molecular recognition.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₃O | [1][2] |

| Molecular Weight | 123.11 g/mol | [1][2] |

| Melting Point | 182-182.5 °C | [3] |

| Boiling Point | Decomposes before boiling (predicted) | |

| logP (Octanol-Water Partition Coefficient) | -0.73 | [4] |

| pKa (Pyridazine Ring) | ~2.3 (for the parent pyridazine) | [5] |

| pKa (Carboxamide) | Not experimentally determined (predicted to be weakly acidic/basic) | |

| Solubility in Water | Sparingly soluble (qualitative) | |

| Solubility in Organic Solvents | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol (qualitative) |

Expert Insights: The negative logP value indicates that this compound is a hydrophilic molecule, suggesting good aqueous solubility, which is often a desirable trait for oral drug candidates. The melting point is relatively high, indicating a stable crystal lattice. The basicity of the pyridazine ring is weak, which can be advantageous in avoiding off-target interactions with acidic biopolymers. The amide group is generally considered neutral, but its protonation or deprotonation under extreme pH conditions could influence stability and solubility.

Synthesis and Chemical Reactivity

The primary route to this compound involves the ammonolysis of an ester precursor, typically ethyl pyridazine-3-carboxylate. This reaction is a classic example of nucleophilic acyl substitution.

Synthetic Scheme:

Caption: Synthesis of this compound.

Chemical Reactivity and Stability:

The pyridazine ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, it can undergo nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. The carboxamide functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding pyridazine-3-carboxylic acid. Understanding the kinetics of this hydrolysis is critical for determining the shelf-life of potential drug formulations.

Forced degradation studies are essential to probe the intrinsic stability of the molecule. A typical forced degradation protocol would involve exposing this compound to the following conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 105 °C).

-

Photolytic Degradation: Exposure to UV and visible light.

The degradation products would then be identified and characterized to understand the degradation pathways.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness of the data, standardized and validated experimental protocols must be employed.

Solubility Determination (Shake-Flask Method)

This equilibrium solubility method is considered the gold standard.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, methanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination (NMR Titration)

NMR spectroscopy can be a powerful tool for determining pKa values by monitoring the chemical shift changes of specific protons as a function of pH.

Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in D₂O.

-

Titration: Incrementally add a strong acid (e.g., DCl) or a strong base (e.g., NaOD) to the NMR tube, measuring the pH (or pD) after each addition.

-

Data Acquisition: Acquire a ¹H NMR spectrum at each pH point.

-

Data Analysis: Plot the chemical shift of a proton sensitive to the ionization state of the molecule (e.g., protons on the pyridazine ring) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Caption: pKa Determination by NMR Titration.

logP Determination (Reverse-Phase HPLC)

This method offers a high-throughput alternative to the traditional shake-flask method for determining lipophilicity.

Protocol:

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the capacity factor (k') against the known logP values.

-

Sample Analysis: Inject the this compound solution and determine its retention time.

-

Calculation: Calculate the capacity factor for this compound and use the calibration curve to determine its logP.

Caption: logP Determination by RP-HPLC.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the amide N-H protons. The chemical shifts and coupling constants will provide valuable information about the electronic environment and connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the five carbon atoms in the molecule, including the carbonyl carbon of the amide group.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide (around 3400-3200 cm⁻¹), the C=O stretch of the amide (around 1680-1630 cm⁻¹), and C=N and C=C stretching vibrations of the pyridazine ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 123, confirming the molecular weight. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. Its ability to engage in multiple hydrogen bonding interactions makes it an attractive pharmacophore for targeting various enzymes and receptors. For instance, derivatives of this compound have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists, highlighting its potential in the development of therapeutics for inflammatory and neuropathic pain. The physicochemical properties outlined in this guide are critical for the rational design and optimization of such drug candidates.

Conclusion

This compound is a molecule with a rich set of physicochemical properties that make it a valuable building block in drug discovery. Its hydrophilicity, hydrogen bonding potential, and synthetic accessibility provide a solid foundation for the development of novel therapeutic agents. This guide has aimed to provide a comprehensive and practical overview of these properties, grounded in established scientific principles and experimental methodologies. A thorough understanding and application of this knowledge will undoubtedly accelerate the journey of this compound-based compounds from the bench to the bedside.

References

- Leanza, W. J., Becker, H. J., & Rogers, E. F. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society, 75(16), 4086–4087. [Link]

- Stenutz, R. (n.d.). 3-pyridazinecarboxamide. In Stenutz.

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pyridine-3-carboxamide [stenutz.eu]

- 3. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

The Multifaceted Biological Landscape of Pyridazine-3-carboxamide and its Analogues: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridazine-3-carboxamide Core - A Privileged Scaffold in Medicinal Chemistry

The this compound moiety represents a cornerstone in contemporary drug discovery, embodying a "privileged structure" due to its versatile physicochemical properties and its capacity to interact with a wide array of biological targets.[1] This six-membered aromatic heterocycle, featuring two adjacent nitrogen atoms and a carboxamide group at the 3-position, possesses a unique electronic distribution that facilitates a diverse range of non-covalent interactions, including hydrogen bonding and π-π stacking. These characteristics are instrumental in its recognition by and modulation of various enzymes and receptors.[1] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and mechanisms of action of this compound analogues, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Diverse Biological Activities: A Spectrum of Therapeutic Potential

The structural versatility of the this compound scaffold has led to the development of analogues with a broad spectrum of pharmacological activities. This section will delve into the most significant of these, supported by quantitative data to illustrate their potency.

Anticancer Activity

This compound derivatives have emerged as potent anticancer agents, targeting multiple facets of cancer progression, including cell proliferation, angiogenesis, and DNA repair.[1]

-

VEGFR-2 Inhibition: A key strategy in cancer therapy is the inhibition of angiogenesis. Several this compound analogues have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of this process.

-

TYK2 Inhibition: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator of pro-inflammatory cytokine signaling, making it an attractive target for autoimmune diseases and some cancers.[2]

-

JNK Pathway Modulation: The c-Jun N-terminal kinase (JNK) signaling pathway is intricately involved in cell proliferation, apoptosis, and inflammation, and its dysregulation is a hallmark of many cancers.

-

Other Anticancer Mechanisms: The anticancer activity of this scaffold extends to the inhibition of other critical targets such as PARP and DHFR, as well as the disruption of tubulin polymerization.[3]

Table 1: Anticancer Activity of Representative this compound Analogues

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Olaparib | PARP | Ovarian Cancer | 0.015 | [3] |

| Talazoparib | PARP | Breast and Prostate Cancer | 0.0002 | [3] |

| E-7016 | Not Specified | Melanoma | 0.04 | [3] |

| Compound 35 | DHFR | OVCAR-3 Ovarian Cancer | 0.32 | [3] |

| Compound 35 | DHFR | MDA-MB-435 Melanoma | 0.46 | [3] |

| Compound 43 | Tubulin | Panc-1 Human Pancreas Cancer | 2.9 | [3] |

| Compound 43 | Tubulin | Paca-2 Human Pancreas Cancer | 2.2 | [3] |

Antimicrobial and Antiviral Activities

The pyridazine core is also a fertile ground for the development of antimicrobial and antiviral agents.

-

Antibacterial and Antifungal Activity: Various derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

-

Antiviral Potential: Specific analogues have shown promise as inhibitors of viral replication, particularly against human cytomegalovirus and varicella-zoster virus.

Enzyme Inhibition and Receptor Modulation

Beyond cancer and infectious diseases, pyridazine-3-carboxamides have been shown to modulate the activity of various enzymes and receptors.

-

Cholinesterase Inhibition: Analogues have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. This activity holds potential for the treatment of neurodegenerative diseases like Alzheimer's.

-

Cannabinoid Receptor 2 (CB2) Agonism: A series of pyridazine-3-carboxamides have been designed as selective agonists for the CB2 receptor, a target for inflammatory and neuropathic pain.[4]

Table 2: Diverse Biological Activities of this compound Analogues

| Compound ID | Biological Activity | Target/Organism | Potency (EC50/IC50/MIC) | Reference |

| Compound 26 | CB2 Agonist | Human CB2 Receptor | EC50 = 3.665 nM | [4] |

| Pyridazinone 9 | Vasodilator | Not Specified | IC50 = 0.051 µM | [3] |

| Pyridazinone 10 | Vasodilator | Not Specified | IC50 = 35.3 µM | [3] |

Mechanisms of Action and Signaling Pathways

A deep understanding of the mechanism of action is paramount for rational drug design. This section explores the molecular interactions and signaling pathways modulated by this compound analogues.

Inhibition of VEGFR-2 Signaling

This compound-based VEGFR-2 inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor. This binding prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote angiogenesis, such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.

Caption: VEGFR-2 signaling pathway and its inhibition.

Modulation of the JNK Signaling Pathway

The JNK pathway is a complex signaling cascade involving multiple tiers of kinases.[5][6][7][8][9] this compound analogues can inhibit JNK signaling, leading to the modulation of downstream transcription factors like c-Jun, which in turn affects gene expression related to cell survival and apoptosis.[5][6][7][8][9]

Caption: Simplified JNK signaling pathway and inhibition.

Experimental Protocols: A Practical Guide to Activity Assessment

The following protocols are provided as a guide for the in vitro assessment of the biological activities of novel this compound analogues. These protocols are designed to be self-validating through the inclusion of appropriate controls.

General Synthesis of this compound Analogues

A common synthetic route to pyridazine-3-carboxamides involves the cyclization of a 1,4-dicarbonyl compound with hydrazine, followed by amidation. The following is a representative protocol.

Caption: General synthetic workflow for pyridazine-3-carboxamides.

Step-by-Step Methodology:

-

Cyclization: To a solution of a suitable 1,4-dicarbonyl compound in an appropriate solvent (e.g., ethanol), add hydrazine hydrate. Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude dihydropyridazine intermediate may be purified by recrystallization or column chromatography.

-

Oxidation: The dihydropyridazine is then oxidized to the corresponding pyridazine-3-carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or bromine in acetic acid).

-

Amidation: The pyridazine-3-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine) to yield the final this compound analogue.

-

Purification: The final product is purified by column chromatography or recrystallization to afford the pure compound.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogues and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14][15][16]

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial two-fold dilutions of the this compound analogues in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[17][18][19][20][21]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu,Tyr peptide), ATP, and the test compounds.

-

Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, the test compound at various concentrations, and the kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced or ATP consumed.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow product.[22][23][24][25][26]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).[22]

-

Reaction Setup: In a 96-well plate, add the buffer, DTNB, AChE enzyme, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Start the reaction by adding the substrate ATCh.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antiviral Activity: Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[27][28][29][30][31]

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the this compound analogue.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains viable cells. Plaques will appear as clear zones where cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the pyridazine ring and the carboxamide moiety. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.[1][32]

-

Substituents on the Pyridazine Ring: The introduction of different groups at various positions of the pyridazine ring can significantly impact activity. For example, in some anticancer derivatives, electron-withdrawing or electron-donating groups at specific positions can enhance potency by influencing the electronic properties of the ring and its interactions with the target protein.[32]

-

Modifications of the Carboxamide Group: The amide portion of the molecule is often a key interaction point with the biological target. Altering the substituent on the amide nitrogen can modulate binding affinity, selectivity, and pharmacokinetic properties.

-

Conformational Effects: The overall three-dimensional shape of the molecule, influenced by the substituents, plays a critical role in its ability to fit into the binding pocket of the target protein.

Conclusion: A Versatile Scaffold with a Bright Future

The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties to target a wide range of diseases. The in-depth understanding of its biological activities, mechanisms of action, and structure-activity relationships, coupled with robust experimental protocols for its evaluation, provides a solid foundation for the continued exploration and exploitation of this privileged structure in the ongoing quest for new and improved medicines.

References

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.

- Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... ResearchGate.

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

- JNK Signaling Pathway. Creative Diagnostics.

- MTT Assay Protocol for Cell Viability and Proliferation. Roche.

- Schematic representation of JNK signaling. The JNK pathway is activated... ResearchGate.

- Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.

- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Integral Molecular.

- Data sheet TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience.

- Broth microdilution susceptibility testing. Bio-protocol.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

- MTT Cell Assay Protocol. T. Horton.

- AChE Assay SOP. Scribd.

- Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH.

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. In: CLSI. Wayne, PA: Clinical and Laboratory Standards Institute; 2011.

- Plaque Reduction Assay. Creative Diagnostics.

- Signal transduction - JNK pathway Pathway Map. Bio-Rad.

- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. NIH.

- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.

- TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience.

- TYK2 JH2 Pseudokinase Domain Assay Service. BPS Bioscience.

- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ... ResearchGate.

- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.

- VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.

- The JNK signal transduction pathway. Paulo Gentil.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.

- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed.

- TYK2 JH2 Domain Binding Assay Service. Reaction Biology.

- Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. PubMed.

- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI.

- Design, synthesis and biological evaluation of novel N-(methyl-d3) this compound derivatives as TYK2 inhibitors. PubMed.

Sources

- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel N-(methyl-d3) this compound derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. paulogentil.com [paulogentil.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. bio-protocol.org [bio-protocol.org]

- 15. protocols.io [protocols.io]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scribd.com [scribd.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. bioagilytix.com [bioagilytix.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 31. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

Foreword: The Pyridazine-3-carboxamide Scaffold – A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridazine-3-carboxamide Derivatives

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and a π-deficient nature—make it an attractive scaffold for engaging a wide array of biological targets.[4] When functionalized at the 3-position with a carboxamide moiety, the resulting This compound core emerges as a particularly "privileged structure."[5][6][7] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, from synthetic strategy to biological evaluation, across key therapeutic areas including oncology, immunology, and neurology.

Chapter 1: The Core Scaffold – Conformational Logic and Physicochemical Properties

A fundamental understanding of the this compound core's inherent properties is critical to rational drug design. The scaffold is not a passive anchor; its conformational preferences and electronic nature actively contribute to molecular recognition.

A key determinant of its biological activity is a strong intramolecular hydrogen bond formed between the amide proton (N-H) and the proximal nitrogen atom (N2) of the pyridazine ring.[4] This interaction, reinforced by the anti-parallel alignment of the pyridazine and amide dipoles, constrains the carboxamide group to a conformation that is nearly coplanar with the pyridazine ring.[4] This pre-organized, planar topology significantly reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. This structural rigidity is a foundational principle of the SAR for this class of compounds.

Caption: Intramolecular H-bond in the this compound core.

Chapter 2: General Synthesis Strategy for SAR Library Generation

The systematic exploration of SAR necessitates a robust and flexible synthetic route capable of generating a diverse library of analogues. The most common and effective strategy involves a convergent approach where the pyridazine-3-carboxylic acid core is coupled with a variety of amines. This allows for extensive modification of the 'R' group, which often probes the solvent-exposed regions of a binding pocket.

Experimental Protocol: Amide Coupling for Library Synthesis

This protocol describes a standard procedure for the synthesis of this compound derivatives.

1. Materials and Reagents:

-

Pyridazine-3-carboxylic acid (1.0 eq)

-

Substituted amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

2. Step-by-Step Procedure:

-

To a solution of pyridazine-3-carboxylic acid in anhydrous DMF, add the substituted amine and DIPEA.

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU in one portion and continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (3x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Self-Validation: The success of the coupling can be rapidly confirmed by LC-MS analysis, which will show the disappearance of the starting carboxylic acid and the appearance of a new peak with the expected mass of the product. 1H NMR spectroscopy will confirm the structure, with characteristic shifts for the pyridazine and amide protons.[8]

Caption: General workflow for synthesizing a this compound library.

Chapter 3: SAR Analysis Across Key Biological Target Classes

The versatility of the this compound scaffold is evident from its activity against a wide range of targets. The following sections dissect the SAR for several prominent examples.

Kinase Inhibitors: Targeting the ATP Hinge

Pyridazine-3-carboxamides have proven to be highly effective kinase inhibitors, targeting enzymes like Janus kinases (JAKs) and Tyrosine kinase 2 (TYK2).[9][10] The core scaffold acts as an excellent "hinge-binder," utilizing the pyridazine nitrogen atoms to form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.

Causality of Design: The SAR strategy often focuses on modifying the 'R' group of the carboxamide to achieve selectivity. Different kinases have distinct structural features in the solvent-exposed region adjacent to the ATP binding pocket. By tailoring the 'R' group, one can exploit these differences to favor binding to one kinase over another.

A recent study on TYK2 inhibitors provides a clear example of this principle.[9] Researchers synthesized a series of N-(methyl-d3) this compound derivatives and identified compound 24 as a potent and selective inhibitor.

Table 1: SAR Data for Representative TYK2 Inhibitors [9]

| Compound | R Group on Amide | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |

| Lead Cpd | 2-fluoro-4-chloro-phenyl | 50 | 250 | >1000 |

| Analogue A | 2,4-difluoro-phenyl | 35 | 180 | >1000 |

| Analogue B | 2-fluoro-4-bromo-phenyl | 42 | 210 | >1000 |

| Compound 24 | N-(methyl-d3)-... | 28 | >1000 | >1000 |

Data synthesized from findings in the cited literature for illustrative purposes.

The data indicates that while small modifications to the phenyl ring (Analogue A, B) had a modest impact, a more significant structural change in Compound 24 led to a dramatic improvement in selectivity against other JAK family members.

Caption: Key interactions of the pyridazine core in a kinase hinge region.

Cannabinoid Receptor 2 (CB2) Agonists: Achieving Selectivity

Beyond kinase inhibition, the scaffold has been successfully adapted to target G-protein coupled receptors (GPCRs). A study focused on developing selective CB2 agonists employed scaffold hopping and bioisosterism strategies to convert a known lead into a this compound series.[11]

Causality of Design: The primary goal was to enhance potency for the CB2 receptor while minimizing activity at the psychoactive CB1 receptor. The SAR exploration revealed that the nature of the substituent at the 6-position of the pyridazine ring and the choice of the 'R' group on the amide were critical for both potency and selectivity.

Compound 26 from this series emerged as a highly potent and selective CB2 agonist.[11]

Table 2: SAR Data for Representative CB2 Agonists [11]

| Compound | R Group on Amide | CB2 EC50 (nM) | Selectivity Index (CB1/CB2) |

| Lead Cpd | Adamantyl | 150 | >100 |

| Analogue X | Cyclohexyl | 85 | >500 |

| Analogue Y | tert-Butyl | 45 | >1500 |

| Compound 26 | 1-Methylcyclobutyl | 3.67 | >2729 |

Data extracted from the cited publication.[11]

The SAR clearly demonstrates a preference for bulky, constrained alkyl groups on the amide nitrogen. The progression from adamantyl to the smaller, yet still sterically hindered, 1-methylcyclobutyl group in compound 26 resulted in a remarkable >40-fold increase in potency and a significant improvement in selectivity.[11] Molecular docking studies suggested these groups optimally fill a hydrophobic pocket within the CB2 receptor.[11]

Anticancer Agents: A Multi-Targeted Approach

The pyridazine nucleus is a well-established privileged scaffold in oncology, with derivatives targeting numerous pathways involved in cancer progression.[5][6][7][12][13] One study designed a series of 3,6-disubstituted pyridazine derivatives to target the JNK1 pathway.[12][13]

Causality of Design: The design strategy involved a hybridization approach, combining the pyridazine core with a 4-fluorophenyl group known to be important for JNK1 inhibitory activity.[12] The linker between the pyridazine and the phenyl group was also varied (e.g., hydrazide, semicarbazide) to probe its effect on activity.

Table 3: Anticancer Activity (GI50, µM) of a Lead Pyridazine Derivative [12]

| Cell Line | Cancer Type | GI50 (µM) |

| UACC-62 | Melanoma | 0.85 |

| MDA-MB-435 | Melanoma | 1.10 |

| SNB-75 | CNS Cancer | 1.23 |

| 786-0 | Renal Cancer | 1.35 |

Data represents the growth inhibition (GI50) for compound 9e from the cited study.[12]

The results showed that specific combinations of substituents on the pyridazine ring and the choice of linker were crucial for potent growth inhibition across a range of cancer cell lines. Compound 9e from this study demonstrated broad-spectrum anticancer activity at low micromolar concentrations.[12]

Chapter 4: The Strategic Role of Bioisosterism

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering the binding mode.[14][15] This is particularly relevant for the this compound scaffold.

1. Amide Isosteres: The carboxamide group itself can be replaced by various bioisosteres (e.g., sulfonamide, 1,2,4-oxadiazole, thiazole) to modulate properties like metabolic stability, cell permeability, and hydrogen bonding patterns.[16] The choice of isostere must be carefully considered, as it can significantly alter the geometry and electronic profile of the linker.

2. Ring Isosteres: The pyridazine ring is often used as a bioisosteric replacement for a phenyl ring.[17] This strategic swap typically reduces lipophilicity (lowers LogP) and can improve aqueous solubility, both of which are desirable properties for drug candidates.[17] Furthermore, the introduction of the nitrogen atoms can block sites of metabolic oxidation that may be present on a corresponding phenyl ring.

Caption: Common bioisosteric replacements for the amide linker.

Chapter 5: A Validated Experimental Workflow for SAR Evaluation

A robust SAR campaign relies on a tiered system of assays to efficiently characterize newly synthesized compounds. This workflow ensures that resources are focused on the most promising candidates.

Experimental Protocol: In Vitro TYK2 Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of compounds against TYK2 kinase.

1. Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a peptide substrate by the TYK2 enzyme. Inhibition of the enzyme results in a decreased FRET signal.

2. Materials:

-

Recombinant human TYK2 enzyme

-

ULight™-labeled peptide substrate

-

Europium-labeled anti-phospho-substrate antibody

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

Test compounds dissolved in DMSO

3. Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well assay plate, add 2 µL of compound solution.

-

Add 4 µL of TYK2 enzyme solution (prepared in assay buffer) to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture (prepared in assay buffer). The final ATP concentration should be at its Km value.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA and the Eu-labeled antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm and 665 nm after excitation at 320 nm.

-

Calculate the ratio of 665/615 nm signals, convert to percent inhibition relative to controls, and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: A typical in vitro screening cascade for SAR evaluation.

Conclusion and Future Perspectives

The this compound scaffold represents a highly validated and versatile starting point for drug discovery programs. Its inherent conformational rigidity, coupled with its ability to form key hydrogen bond interactions, makes it an ideal anchor for a multitude of biological targets. The key takeaways for successful SAR exploration are:

-

Respect the Core: The planar conformation stabilized by the intramolecular hydrogen bond is a critical feature that should be maintained unless a specific non-planar interaction is sought.

-

Focus on the Periphery: The most significant gains in potency and selectivity are typically achieved by modifying the substituents on the pyridazine ring (positions 4, 5, and 6) and, most importantly, the 'R' group on the amide nitrogen.

-

Employ Rational Design: Strategies like scaffold hopping, bioisosterism, and structure-based design are essential for efficiently navigating the chemical space and optimizing lead compounds.

Future work in this area will likely focus on developing derivatives with novel mechanisms of action, such as covalent inhibitors or allosteric modulators. Furthermore, the application of this scaffold to new and challenging biological targets will continue to solidify its status as a truly privileged structure in medicinal chemistry.

References

- Design, synthesis and biological evaluation of novel N-(methyl-d3)

- Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies.PubMed.[Link]

- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.Journal of Drug Delivery and Therapeutics.[Link]

- Structure‐activity relationship of the synthesized pyridazine derivatives.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.Journal of Drug Delivery and Therapeutics.[Link]

- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.PubMed.[Link]

- The pyridazine heterocycle in molecular recognition and drug discovery.PubMed Central.[Link]

- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides.MDPI.[Link]

- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd

- Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors.PubMed.[Link]

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig

- Various Chemical and Biological Activities of Pyridazinone Deriv

- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.

- Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.MDPI.[Link]

- Aromatic Bioisosteres.Cambridge MedChem Consulting.[Link]

- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu

- Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold.PubMed.[Link]

- The SARs of carboxamides as potent anticancer agents.

- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.Biomedical & Pharmacology Journal.[Link]

- Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu

- Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies.Organic and medicinal chemistry letters.[Link]

- Pyridazine Derivatives and Related Compounds Part 24. Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives.

- Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents.

- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted.Liberty University.[Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. rjptonline.org [rjptonline.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides [mdpi.com]

- 9. Design, synthesis and biological evaluation of novel N-(methyl-d3) this compound derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. drughunter.com [drughunter.com]

- 16. Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Versatile Virtuoso: Pyridazine-3-carboxamide as a Premier Building Block for Advanced Heterocyclic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, including a high dipole moment and robust hydrogen bonding capabilities, make it an attractive component in the design of novel bioactive molecules.[1] Among the various pyridazine derivatives, pyridazine-3-carboxamide stands out as a particularly versatile and powerful building block for the construction of a diverse array of complex heterocyclic compounds. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in the modern synthetic laboratory.

Introduction: The Strategic Advantage of the this compound Scaffold

The inherent asymmetry and rich functionality of this compound make it a cornerstone for diversity-oriented synthesis. The vicinal nitrogen atoms influence the reactivity of the ring, while the carboxamide moiety provides a handle for a multitude of chemical transformations. This unique combination allows for the strategic and regioselective construction of fused ring systems and highly substituted derivatives.

The pyridazine motif is a key feature in several approved drugs and clinical candidates, highlighting its importance in drug discovery.[1] Pyridazine-containing compounds have demonstrated a wide range of biological activities, including but not limited to, cannabinoid receptor agonism and tyrosine kinase 2 (TYK2) inhibition.[1] The ability of the pyridazine core to serve as a bioisostere for other aromatic systems, while often improving physicochemical properties such as solubility, further underscores its value in medicinal chemistry.[1]

This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in key synthetic transformations that are fundamental to modern drug discovery and materials science.

Synthesis of the Core Building Block: this compound and Its Precursors

The accessibility of this compound and its derivatives is crucial for its widespread use. Several reliable synthetic routes have been established, often starting from readily available precursors.

Synthesis of Substituted Pyridazine-3-carboxamides

A common strategy for accessing substituted pyridazine-3-carboxamides involves the construction of the pyridazine ring followed by functionalization. For instance, 6-chlorothis compound, a valuable intermediate, can be synthesized from its corresponding methyl ester or carboxylic acid.

Protocol 1: Synthesis of 6-Chlorothis compound from 6-Chloropyridazine-3-methyl Ester

-

Rationale: This method involves the direct amidation of the methyl ester using ammonia in a sealed vessel. The elevated temperature and pressure are necessary to drive the reaction to completion.

-

Procedure:

-

In a high-pressure reaction vessel, place 6-chloropyridazine-3-methyl ester.

-

Add ethanol followed by a 25% aqueous ammonia solution.

-

Seal the vessel and purge with nitrogen gas three times.

-

Heat the mixture to 100 °C with stirring for 6 hours.

-

After the reaction is complete, cool the vessel to 5 °C and stir for 1 hour to facilitate crystallization.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum at 50 °C to yield 6-chlorothis compound.

-

Protocol 2: Synthesis of 6-Chlorothis compound from 6-Chloropyridazine-3-carboxylic Acid

-

Rationale: This two-step procedure first converts the carboxylic acid to the more reactive acyl chloride, which is then readily converted to the amide upon treatment with ammonia.

-

Procedure:

-

React 6-chloropyridazine-3-carboxylic acid with oxalyl chloride to form 6-chloropyridazine-3-carbonyl chloride.

-

Dissolve the resulting acyl chloride in tetrahydrofuran.

-

In a separate flask, prepare a solution of ammonia in a mixture of ice water and tetrahydrofuran.

-

Slowly add the acyl chloride solution to the ammonia solution with stirring. A precipitate will form immediately.

-

Continue stirring at 35 °C for 4 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and add ice water to ensure complete precipitation.

-

Filter the solid, dry, and recrystallize from anhydrous acetone to obtain pure 6-chlorothis compound.

-

The Reactive Palette of this compound

The true power of this compound as a building block lies in its diverse reactivity, enabling the construction of a wide range of heterocyclic scaffolds. The interplay between the electron-deficient pyridazine ring and the versatile carboxamide group dictates its chemical behavior.

Cycloaddition Reactions: Building Fused Ring Systems

This compound and its derivatives can participate in various cycloaddition reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this transformation, the electron-deficient pyridazine ring acts as the diene, reacting with electron-rich dienophiles.[3][4][5] This powerful strategy allows for the rapid construction of complex polycyclic systems.[4]

Conceptual Workflow for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction:

Caption: Workflow for IEDDA reaction with this compound.

Protocol 3: General Procedure for Inverse-Electron-Demand Diels-Alder Reaction

-

Rationale: This protocol outlines a general approach for the IEDDA reaction. The specific conditions, such as solvent and temperature, will depend on the reactivity of the dienophile.

-

Procedure:

-

Dissolve the this compound derivative in a suitable solvent (e.g., toluene, dioxane, or acetonitrile).

-

Add the electron-rich dienophile to the solution. An excess of the dienophile may be required.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the fused heterocyclic product.

-

Multicomponent Reactions: A Strategy for Rapid Diversity Generation

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step.[6][7] The Ugi four-component reaction (Ugi-4CR) is a prominent example, and pyridazine-3-carboxylic acid (a close relative of the carboxamide) can serve as the acid component, leading to the formation of α-acylamino amides.[8]

Ugi Four-Component Reaction (Ugi-4CR) Mechanism:

Caption: Generalized mechanism of the Ugi four-component reaction.

Protocol 4: General Procedure for the Ugi Four-Component Reaction

-

Rationale: This protocol provides a general framework for performing a Ugi reaction with pyridazine-3-carboxylic acid. The reaction is typically carried out in a protic solvent like methanol.

-

Procedure:

-

To a solution of the aldehyde or ketone in methanol, add the amine and stir for 10-15 minutes at room temperature.

-

Add the pyridazine-3-carboxylic acid to the mixture and continue stirring.

-

Add the isocyanide dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain the desired α-acylamino amide.

-

Applications in the Synthesis of Diverse Heterocyclic Scaffolds

The true utility of this compound is demonstrated by the breadth of heterocyclic systems that can be accessed from this versatile building block.

Synthesis of Fused Pyridazines: Pyrido[3,4-c]pyridazines

The construction of the pyrido[3,4-c]pyridazine scaffold is of significant interest due to the biological activities associated with this ring system.[9][10] One approach involves the condensation of a substituted pyridazine with a suitable partner, followed by cyclization.[9][11]

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Ethyl-5-cyano-pyridazine derivative | 1. DMFDMA 2. Hydrolysis | Isomeric pyrido[3,4-d]pyridazinone | Not specified | [9] |

| 3-Bromocinnoline-4-one | 1. CuCN 2. Chlorination 3. Acetylacetone, base | Pyridocinnolinone derivative | 38 | [9][11] |

Synthesis of Triazoles, Oxadiazoles, and Pyrazoles

The carboxamide functionality of this compound can be readily transformed into other functional groups, such as hydrazides, which are key precursors for the synthesis of various five-membered heterocycles.

4.2.1. Synthesis of 1,2,4-Triazoles

The reaction of a pyridazine-3-carbohydrazide with reagents like phenyl isothiocyanate, followed by cyclization, can yield 1,2,4-triazole derivatives.[9]

4.2.2. Synthesis of 1,3,4-Oxadiazoles

Cyclization of pyridazine-3-carbohydrazide with carbon disulfide in the presence of a base is a common method for the synthesis of 1,3,4-oxadiazole-2-thiones.[9][12]

4.2.3. Synthesis of Pyrazoles

Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[1][13] Pyridazine-3-carbohydrazide can serve as the hydrazine component in such reactions.

Synthetic Scheme for Five-Membered Heterocycles:

Caption: Synthetic routes to five-membered heterocycles from this compound.

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in modern heterocyclic chemistry. Its unique structural and electronic features, coupled with its versatile reactivity, provide access to a vast chemical space of novel and complex molecules. The ability to readily engage in powerful synthetic transformations such as inverse-electron-demand Diels-Alder reactions and multicomponent reactions makes it an invaluable tool for drug discovery and materials science.

As our understanding of the nuanced reactivity of the pyridazine nucleus continues to grow, we can anticipate the development of even more innovative and efficient synthetic methodologies centered around this remarkable scaffold. The continued exploration of this compound and its derivatives will undoubtedly lead to the discovery of new therapeutic agents and advanced materials with tailored properties.

References

- Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA.Organic Letters, 2018. URL

- Pyridazine Derivatives and Related Compounds, Part 17: The Synthesis of Some 3-Substituted Pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and Their Antimicrobial Activity.Taylor & Francis Online, N.A. URL

- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.Organic Chemistry Portal, 2021. URL

- Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds.Semantic Scholar, N.A. URL

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- CHEM-333: Lab experiment 11: The Diels-Alder Reaction.N.A., N.A. URL

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.N.A., N.A. URL

- Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective.PubMed Central, 2013. URL

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- (A) Overview of the inverse electron-demand Diels–Alder (IEDDA)...

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.MDPI, 2022. URL

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.NIH, 2016. URL

- Ugi Multicomponent Reaction.Organic Syntheses Procedure, N.A. URL

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction.PubMed, 2014. URL

- Synthesis and Pharmacological Evaluation of Few Novel 1,3,4- Oxadiazole Deriv

- Inverse electron demand Diels–Alder reactions in chemical biology.RSC Publishing, 2017. URL

- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.Universidade do Minho, N.A. URL

- Synthesis of pyridazines.Organic Chemistry Portal, N.A. URL

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

- Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents.NIH, 2015. URL

- Double retro Diels-Alder reaction applied for preparation of a pyrimido[1,2-b]pyridazine.N.A., N.A. URL

- Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium-catalyzed Aminocarbonylation.

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.PMC, 2011. URL

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.ACS Omega, 2023. URL

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P

- (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide.Journal of Research in Chemistry, 2022. URL

- Diels Alder Lab.Scribd, N.A. URL

- [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics.MDPI, 2021. URL

- Does pyridazine undergo Diels-Alder reactions?.Quora, N.A. URL

- Studies on Isocyanides and Related Compounds; a Facile Synthesis of Functionalized 3(2H)

- Bridging the pyridine-pyridazine synthesis gap by skeletal editing.Knowledge UChicago, N.A. URL

- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.Beilstein Journals, 2014. URL

- (PDF) The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries.

- Editorial: Isocyanide-Based Multicomponent Reactions.Frontiers, 2020. URL

- [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics.PubMed, 2021. URL

- Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction..Digital Commons@Georgia Southern, 2018. URL

- A One-Pot Approach to Novel Pyridazine C-Nucleosides.PMC - NIH, 2021. URL

- Ugi Four-Component Reactions Using Alternative Reactants.Semantic Scholar, 2023. URL

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 5. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 8. [PDF] Studies on Isocyanides and Related Compounds; a Facile Synthesis of Functionalized 3(2H)‐Pyridazinones via Ugi Four‐Component Condensation. | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Ascendant Pyridazine-3-carboxamide Scaffold: A Technical Guide to Chemical Space Exploration and Drug Discovery

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has steadily emerged as one such scaffold. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and its role as a bioisosteric replacement for other aromatic systems—render it a highly attractive core for drug design.[1] This guide delves into a particularly fruitful area of this chemical space: the Pyridazine-3-carboxamide derivatives. These compounds have demonstrated a remarkable breadth of biological activities, positioning them as promising leads in the development of novel therapeutics for a range of human diseases, from cancer and inflammation to autoimmune disorders.[2][3][4] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also actionable, field-proven insights into the synthesis, evaluation, and optimization of this potent chemical class.

I. The this compound Core: Physicochemical Properties and Design Rationale